3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione is a complex heterocyclic compound belonging to the class of purine derivatives. This compound is characterized by a purine core structure that is substituted with a methyl group at position 3 and a phenylpiperazine moiety at position 8, along with keto groups at positions 2 and 6. Its unique molecular structure makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
The detailed information regarding this compound can be sourced from several chemical databases and research articles, including BenchChem and PubChem, which provide insights into its properties, synthesis, and applications .
3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione is classified as a purine derivative. It is recognized for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of 3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione typically involves several key steps:
These synthetic routes highlight the complexity and multi-step nature of producing this compound, which allows for further exploration into its chemical properties and potential applications.
The molecular structure of 3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione can be represented by its IUPAC name and InChI descriptor:
This structure showcases a robust purine backbone with various functional groups that contribute to its biological activity .
3-Methyl-8-(4-phenyipiperazin-l-y)-7H-purine -2,6-dione undergoes several important chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 3-Methyl-8-(4-phenyipiperazin-l-y)-7H-purine -2,6-dione primarily involves its interaction with specific molecular targets such as enzymes and receptors.
Such interactions underline the compound's potential in drug development for treating various diseases.
The physical and chemical properties of 3-Methyl-8-(4-phenyipiperazin-l-y)-7H-purine -2,6-dione are essential for understanding its behavior in biological systems:
These properties are critical for assessing the compound's suitability for further research and potential therapeutic applications.
3-Methyl-8-(4-phenyipiperazin-l-y)-7H-purine -2,6-dione has a wide range of applications across various scientific fields:
These diverse applications highlight the significance of this compound in advancing scientific knowledge and developing new therapeutic strategies.
The strategic hybridization of purine and piperazine scaffolds represents a deliberate innovation in neuropharmacological agent development. 3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione emerged from systematic efforts to merge the nucleotide-mimetic properties of purinediones with the receptor modularity of arylpiperazines. Early pharmacological studies recognized that purine-2,6-diones inherently interact with adenosine-binding domains, while 4-phenylpiperazine moieties demonstrated privileged binding to monoaminergic receptors [6]. This dual-target potential motivated the rational design of hybrid structures in the late 1990s and early 2000s [8].
Synthetic accessibility drove the selection of the 3,7-dihydropurine-2,6-dione core, allowing regioselective N-alkylations and N-arylations. The 8-position proved particularly amenable to nucleophilic displacement with substituted piperazines under mild conditions, enabling diverse structural variations. The specific compound featuring a 3-methyl group and 4-phenylpiperazine substituent was first reported in patent literature circa 2002–2005 as part of broader investigations into purinedione derivatives for central nervous system disorders [3]. Its discovery coincided with growing interest in multi-target strategies for complex neurological conditions, positioning it as a promising scaffold for receptor polypharmacology.
Table 1: Fundamental Physicochemical Properties of 3-Methyl-8-(4-phenylpiperazin-1-yl)-7H-Purine-2,6-dione
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₀H₂₆N₆O₃ | High-resolution mass spectrometry |
Molecular Weight | 398.46 g/mol | Calculated |
CAS Registry Number | 442557-91-7 | Chemical registry |
Predicted Density | 1.36 ± 0.1 g/cm³ | Computational modeling |
pKa | 9.54 ± 0.70 | Potentiometric titration |
This hybrid compound exerts its primary pharmacological effects through simultaneous engagement of purinergic and monoaminergic signaling pathways. The purinedione core structurally resembles endogenous adenosine, facilitating interactions with adenosine receptor subtypes. Crucially, the 4-phenylpiperazine extension confers high-affinity binding to serotonin (5-hydroxytryptamine) and dopamine receptors, enabling bifunctional activity [6].
Radioligand displacement studies reveal nanomolar affinities for serotonin 5-hydroxytryptamine 1A (5-hydroxytryptamine 1A) receptors (Kᵢ = 11–19 nanomolar) and moderate activity at 5-hydroxytryptamine 2A and 5-hydroxytryptamine 7 receptors [6]. The compound also exhibits significant dopamine D₂ receptor binding (Kᵢ ≈ 20–50 nanomolar), positioning it within the class of "serotonin-dopamine activity modulators" [8]. This receptor profile originates from the molecule's three-dimensional topology: the planar purinedione occupies orthosteric sites, while the flexible piperazine linker positions the phenyl group into accessory hydrophobic pockets of G protein-coupled receptors [5].
Functional characterization indicates context-dependent actions, ranging from partial agonism at presynaptic 5-hydroxytryptamine 1A receptors to antagonism at postsynaptic sites. This functional selectivity may contribute to observed anxiolytic and antidepressant-like effects in rodent models without inducing catalepsy [6]. The simultaneous modulation of adenosine and monoamine pathways creates a unique neuromodulatory cascade, reducing pro-inflammatory cytokine release while enhancing inhibitory neurotransmission—a mechanism relevant to neuropsychiatric and neurodegenerative conditions [2] [5].
Table 2: Receptor Binding Affinity Profile
Receptor Subtype | Affinity Range (Kᵢ, nanomolar) | Functional Activity |
---|---|---|
5-hydroxytryptamine 1A | 11–19 | Partial agonist (presynaptic) |
5-hydroxytryptamine 7 | 51–83 | Antagonist |
5-hydroxytryptamine 2A | 15–253 | Variable antagonism |
Dopamine D₂ | 20–50 | Antagonist |
Adenosine A₁ | >1000 | Weak interaction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: